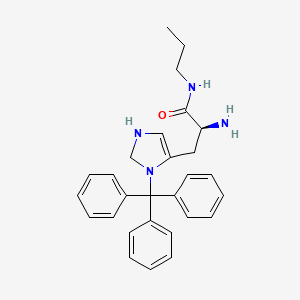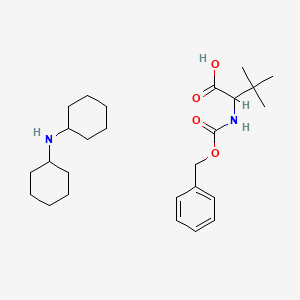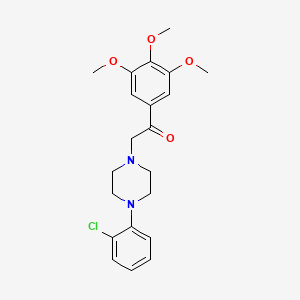![molecular formula C17H23N3O6 B13824953 (2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is a complex organic compound with a molecular formula of C25H31N3O6 This compound is notable for its intricate structure, which includes multiple amide linkages and a phenylmethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino groups using phenylmethoxycarbonyl (Cbz) groups, followed by sequential coupling reactions to form the desired amide bonds . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-throughput techniques and optimized reaction conditions can significantly enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce deprotected amines or alcohols .
科学的研究の応用
(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid has several scientific research applications:
作用機序
The mechanism of action of (2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its targets. The amide bonds within the molecule play a crucial role in its stability and reactivity .
類似化合物との比較
Similar Compounds
- (2S)-4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
- (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Uniqueness
What sets (2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid apart from similar compounds is its specific arrangement of functional groups and the presence of multiple amide linkages.
特性
分子式 |
C17H23N3O6 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-11(2)15(16(23)24)20-14(22)9-18-13(21)8-19-17(25)26-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t15-/m0/s1 |
InChIキー |
OLTJNTLCZYWHKR-HNNXBMFYSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)



![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)

![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)



![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
